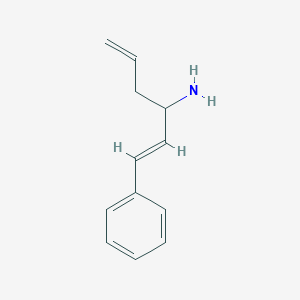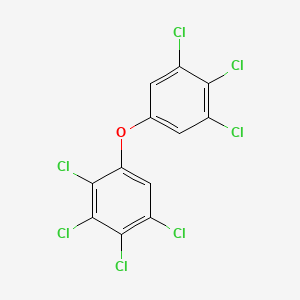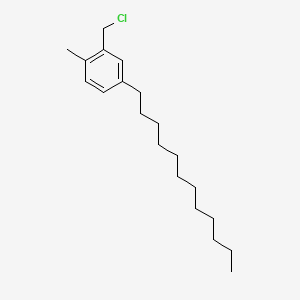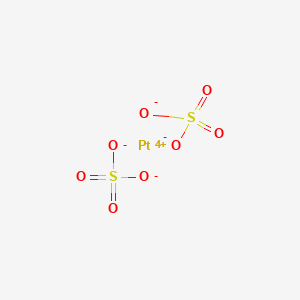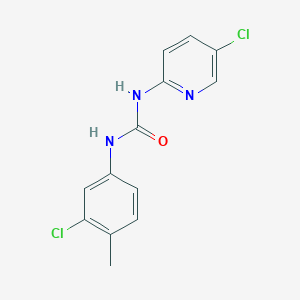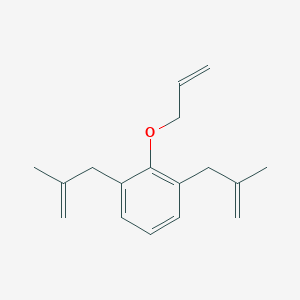
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is an organic compound with a complex structure that includes benzene, prop-2-enyl, and methylprop-2-enyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of benzene derivatives with prop-2-enyl and methylprop-2-enyl groups under specific reaction conditions. Catalysts such as ionic organic solids can be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous processes in integrated loop reactors, where the reaction components are continuously cycled through the reactor to achieve high yields and efficiency . This method ensures consistent quality and scalability for large-scale production.
化学反応の分析
Types of Reactions
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
科学的研究の応用
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in the activity of the target molecules, resulting in specific biological effects .
類似化合物との比較
Similar Compounds
1,3-Bis(2-methylprop-2-enyl)imidazolidine-2,4,5-trione: This compound shares similar structural features but differs in its functional groups and chemical properties.
1,3-Bis(2-methylprop-2-enyl)-1,2,3,4-tetrahydroisoquinoline: Another compound with similar alkyl groups but a different core structure.
Uniqueness
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
6633-99-4 |
|---|---|
分子式 |
C17H22O |
分子量 |
242.36 g/mol |
IUPAC名 |
1,3-bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C17H22O/c1-6-10-18-17-15(11-13(2)3)8-7-9-16(17)12-14(4)5/h6-9H,1-2,4,10-12H2,3,5H3 |
InChIキー |
FMNIFXPOQQYTAR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1=C(C(=CC=C1)CC(=C)C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


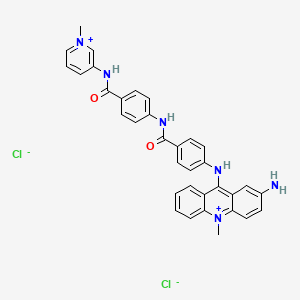
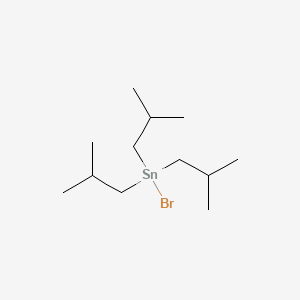
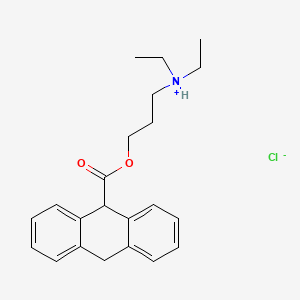
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
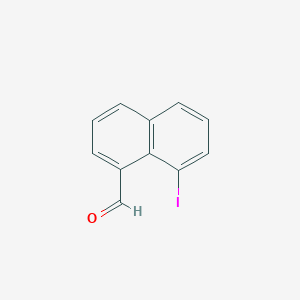
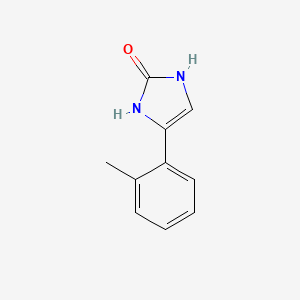
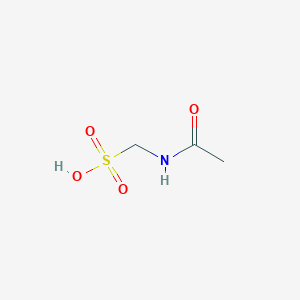

![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
